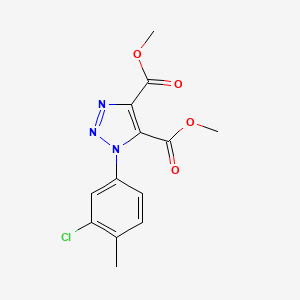![molecular formula C19H19N3O3 B2382073 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide CAS No. 1706504-39-3](/img/structure/B2382073.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide, also known as BDPAP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and pharmacology.
Wissenschaftliche Forschungsanwendungen
KCNQ2 Opener Activity : The compound has been identified as a potent KCNQ2 opener, which is significant in reducing neuronal hyperexcitability in rat hippocampal slices. This property makes it relevant for research in neurology and pharmacology, particularly for conditions associated with neuronal hyperactivity (Wu et al., 2004).
Intramolecular Proton Transfer : Research has shown the compound's role in excited-state intramolecular proton transfer, which is sensitive to solvent polarity and fluoride ion. This aspect is crucial in the study of hydrogen bonding and photophysical properties (Guo et al., 2012).
Aggregation Enhanced Emission : Studies have indicated that derivatives of this compound demonstrate luminescence and aggregation enhanced emission (AEE) in certain solutions, which is significant in the field of luminescent materials and optical studies (Srivastava et al., 2017).
Hirshfeld Surface Analysis : The compound has been used in crystal structure studies, where Hirshfeld surface analysis quantifies intermolecular contacts. This is vital for understanding molecular interactions and supramolecular architecture (Kumara et al., 2017).
Reactivity with Nucleophilic Reagents : The compound reacts with nucleophilic reagents containing nitrogen and sulfur, leading to the formation of new acryloyl amides, imides, and heterocyclic systems, important in the development of new pharmaceuticals and materials (Shiba et al., 2010).
Cancer Research : A derivative of the compound has shown potential against breast cancer cells, indicating its relevance in oncology research and drug development (Mansour et al., 2021).
Chelating Agent in Metal Sorption : Its polymers have been used as efficient chelating agents for metal ions, highlighting its application in environmental chemistry and materials science (Al-Fulaij et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(7-5-14-4-6-16-17(11-14)25-13-24-16)21-15-8-10-22(12-15)18-3-1-2-9-20-18/h1-7,9,11,15H,8,10,12-13H2,(H,21,23)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYZFWPWZYYUID-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381993.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)



![5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2382006.png)



